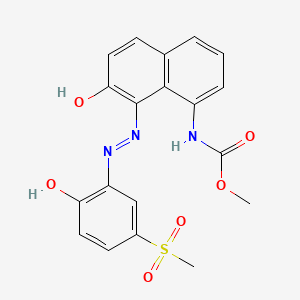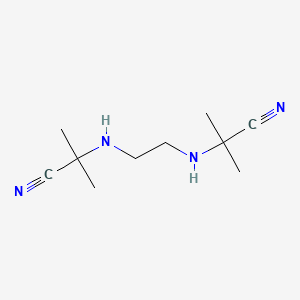
Disodium 2-hydroxy-5-((4'-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability, vivid colors, and versatility in applications ranging from textiles to biological staining.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is often purified through crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various consumer products.
Wirkmechanismus
The mechanism by which Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate exerts its effects involves the interaction of its azo groups with specific molecular targets. The compound can form stable complexes with metal ions, which can enhance its staining properties. Additionally, the presence of sulfonic acid groups increases its solubility in water, making it suitable for various aqueous applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone
- [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4,4′-bis[2-[5-[2-[5-(aminosulfonyl)-2-hydroxyphenyl]diazenyl]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt
Uniqueness
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate stands out due to its unique combination of azo groups and sulfonic acid functionalities, which provide both vibrant color and high solubility. This makes it particularly valuable in applications requiring water-soluble dyes with strong staining capabilities.
Eigenschaften
CAS-Nummer |
8003-50-7 |
|---|---|
Molekularformel |
C35H22N6Na2O7S |
Molekulargewicht |
716.6 g/mol |
IUPAC-Name |
disodium;2-hydroxy-5-[[4-[4-[[4-[(4-hydroxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H24N6O7S.2Na/c42-27-12-9-25(10-13-27)38-41-33-17-16-32(29-15-14-28(20-30(29)33)49(46,47)48)40-37-24-7-3-22(4-8-24)21-1-5-23(6-2-21)36-39-26-11-18-34(43)31(19-26)35(44)45;;/h1-20,42-43H,(H,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI-Schlüssel |
PBBWETGKSYXOAZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)O)S(=O)(=O)[O-])N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)

